4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide
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Overview
Description
4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide is a complex organic compound that features both an indole and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.
Indole Derivative Preparation: The indole ring is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the thiazole derivative with the indole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Used in research to understand its interaction with biological macromolecules like proteins and nucleic acids.
Pharmacology: Investigated for its pharmacokinetic properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring can interact with various biological targets through π-π stacking and hydrogen bonding, while the thiazole ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide: shares similarities with other indole-thiazole derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the indole and thiazole rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N4O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O3S/c1-11-10-20-18(26-11)22-16(23)7-4-8-19-17(24)14-9-12-13(21-14)5-3-6-15(12)25-2/h3,5-6,9-10,21H,4,7-8H2,1-2H3,(H,19,24)(H,20,22,23) |
InChI Key |
VJSGOXZRFSAMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCCNC(=O)C2=CC3=C(N2)C=CC=C3OC |
Origin of Product |
United States |
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